2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
Description
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Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c8-6-2-4-1-5(6)7-3-4;/h4-5,7H,1-3H2;1H |
InChI Key |
YELRDLXFTDDREX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1NC2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride CAS number and molecular weight
Advanced Scaffold for Conformationally Constrained Peptidomimetics and CNS Ligands
Executive Summary
2-Azabicyclo[2.2.1]heptan-6-one hydrochloride represents a high-value, conformationally rigid bicyclic scaffold used extensively in modern medicinal chemistry. As a bridged proline mimetic, it offers a fixed three-dimensional geometry that is critical for mapping pharmacophores in G-protein coupled receptors (GPCRs) and ion channels. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and application in structure-based drug design (SBDD), specifically addressing the challenges of stereocontrol and stability in the hydrochloride salt form.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is most frequently handled in drug discovery as its stable N-Boc protected precursor or generated in situ as the hydrochloride salt due to the instability of the free bicyclic amino-ketone.
Core Identifiers
| Property | Data | Notes |
| Chemical Name | This compound | |
| Free Base CAS | 1934574-66-9 | Rare; typically unstable in air. |
| Boc-Precursor CAS | 198835-04-0 | Racemic; most common commercial form. |
| (1S,4R)-Boc CAS | 1628319-89-0 | Enantiopure precursor for chiral synthesis. |
| Molecular Formula | Salt form ( | |
| Molecular Weight | 147.60 g/mol | Free Base: 111.14 g/mol |
| Appearance | White to off-white hygroscopic solid | Must be stored under inert gas ( |
| Solubility | High in | Poor in non-polar solvents ( |
Structural Significance
The 2-azabicyclo[2.2.1]heptane core (azanorbornane) forces the nitrogen lone pair and the C6-ketone into a fixed spatial relationship.[1] Unlike flexible pyrrolidine rings, this bridge locks the "envelope" conformation, making it an ideal proline surrogate for freezing bioactive peptide conformations.
Synthetic Pathways & Production Protocols
The synthesis of 2-azabicyclo[2.2.1]heptan-6-one is non-trivial due to the strain of the bicyclic system. The most robust route utilized in pharmaceutical scale-up involves the oxidation of the corresponding alcohol, which is often derived from the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) or via palladium-catalyzed cyclization.
Primary Synthetic Workflow (Deprotection Strategy)
Because the free amino-ketone is prone to self-condensation or polymerization, the standard laboratory protocol involves storing the N-Boc protected intermediate and removing the protecting group immediately prior to use.
Protocol: Acidolytic Deprotection
-
Dissolution: Dissolve tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-04-0) in anhydrous 1,4-dioxane (0.1 M concentration).
-
Acidification: Add 4.0 equivalents of
in dioxane dropwise at 0°C under atmosphere. -
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of Boc-starting material).
-
Isolation: Concentrate in vacuo to remove excess HCl and solvent. Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Storage: Store the resulting hygroscopic solid at -20°C in a desiccator.
Visualization: Synthetic Logic Flow
Figure 1: Synthetic workflow from the commercial Vince Lactam starting material to the target hydrochloride salt.[2]
Applications in Drug Discovery[9]
The 2-azabicyclo[2.2.1]heptane scaffold is a "privileged structure" in medicinal chemistry, serving as a rigid core for various therapeutic classes.
1. Nicotinic Acetylcholine Receptor (nAChR) Ligands
The structural similarity to Epibatidine (a potent analgesic alkaloid) makes this ketone a critical intermediate. The C6-ketone allows for reductive amination or Grignard addition to introduce aryl groups, mimicking the chloropyridine ring of epibatidine.
-
Mechanism:[1][3] The bridgehead nitrogen mimics the protonated nitrogen of acetylcholine, while substituents at C6 interact with the hydrophobic pocket of the receptor.
2. Peptidomimetics (Proline Replacement)
In peptide drug design, replacing a proline residue with 2-azabicyclo[2.2.1]heptane-6-carboxylic acid (derived from the ketone) restricts the
-
Utility: This stabilizes
-turn secondary structures, potentially increasing metabolic stability (protease resistance) and receptor affinity.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Strategic application of the scaffold in diverse therapeutic areas.
Handling, Stability, and Safety
Critical Warning: The free base amine is volatile and prone to degradation. Always handle the hydrochloride salt or the N-Boc protected form until the final step of synthesis.
-
Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed vial within a secondary container with desiccant at -20°C .
-
Reconstitution: For biological assays, dissolve the salt in DMSO or water immediately prior to use. Avoid storing aqueous solutions for >24 hours.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. No specific toxicology data is available for the 6-one derivative, so handle with the caution reserved for novel chemical entities.
References
-
National Institutes of Health (PubChem). (2024). 2-Azabicyclo[2.2.1]heptane derivatives and Epibatidine Analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation. Chemical Communications. Retrieved from [Link]
-
Accela Chem. (2024). Product Catalog: this compound (SY262130). Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility Profile of 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
Introduction: Solubility as a Critical Parameter in Drug Development
For researchers and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a formality; it is a cornerstone of successful formulation and ultimate bioavailability. Poor solubility can terminate the development of an otherwise promising drug candidate, leading to unpredictable in vitro results, challenges in formulation, and poor in vivo absorption.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride, a bicyclic amine salt. While specific solubility data for this compound is not extensively published, this document will equip scientists with the theoretical knowledge and practical, field-proven methodologies to determine its solubility in aqueous and organic media. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to solubility assessment.
Theoretical Solubility Profile of this compound
The molecular structure of this compound dictates its fundamental solubility characteristics. As the hydrochloride salt of a bicyclic amine, it possesses both ionic and organic features that influence its interaction with various solvents.
-
In Aqueous Media: The presence of the hydrochloride salt makes the molecule highly polar and ionic.[3] In water, a highly polar protic solvent, strong ion-dipole interactions are expected to occur between the charged amine and chloride ions and the water molecules.[3][4] Water is an excellent solvent for many ionic compounds because the energy gained from these ion-dipole interactions can overcome the lattice energy of the salt.[3] Therefore, this compound is predicted to have high solubility in water .
-
Influence of pH: The solubility of ionizable compounds like this amine salt is critically dependent on pH.[2][5] In acidic to neutral solutions, the amine will exist predominantly in its protonated, charged form, maximizing its solubility in water. As the pH of the solution becomes more basic and surpasses the pKa of the conjugate acid, the amine will deprotonate to its free base form. This neutral, less polar form is expected to be significantly less water-soluble, potentially leading to precipitation.[5][6] The pH-solubility profile is therefore not a single value but a critical relationship to determine.[6]
-
In Organic Solvents: The principle of "like dissolves like" is paramount here.[7][8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H bonds and are capable of hydrogen bonding.[7] They are expected to be effective solvents for this compound, though likely less so than water. They can solvate both the ions and the organic bicyclic structure to some extent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds and cannot donate hydrogen bonds.[7] While they can solvate the cation, their ability to solvate the chloride anion is reduced compared to protic solvents. Moderate to good solubility is expected, particularly in highly polar examples like DMSO.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot form strong interactions with the ionic salt.[4][7][8] The energy required to break the ionic lattice of the hydrochloride salt would not be compensated by solute-solvent interactions. Consequently, this compound is predicted to have very low to negligible solubility in nonpolar organic solvents.
-
Experimental Determination of Solubility: A Methodological Deep Dive
A robust solubility assessment requires distinguishing between two key measurements: kinetic and thermodynamic solubility. Each provides different insights and is applicable at different stages of drug development.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement often used in early discovery to flag potential issues.[1][2] It measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[1] This method often yields higher solubility values because it may not allow sufficient time for the compound to arrange into its most stable, crystalline lattice, often resulting in an amorphous precipitate.[9][10] While useful for ranking compounds, it can be misleading for formulation decisions.[9][10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[11] This value is crucial for preformulation and represents the most stable state.[10][11] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[5][12]
The following diagram illustrates the decision process for selecting a solubility assay.
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol describes a self-validating system for accurately determining the equilibrium solubility of this compound.
Objective: To determine the concentration of a saturated solution of the test compound in a chosen solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., purified water, pH 7.4 phosphate buffer, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium with the solid phase.[12]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[12] Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[1][12] A time-course study can be run initially to determine the point at which the concentration of the dissolved compound no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended solids.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid at the bottom. For utmost accuracy, immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates that could falsely elevate the measured concentration.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Dilute the filtered supernatant with the appropriate solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor.
-
The following diagram outlines the Shake-Flask experimental workflow.
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized for clear comparison.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Method |
| Aqueous | Purified Water | High | To be determined | Shake-Flask |
| pH 7.4 PBS | High | To be determined | Shake-Flask | |
| pH 1.2 HCl | High | To be determined | Shake-Flask | |
| Polar Protic | Ethanol | Moderate-High | To be determined | Shake-Flask |
| Methanol | Moderate-High | To be determined | Shake-Flask | |
| Polar Aprotic | DMSO | Moderate | To be determined | Shake-Flask |
| Acetonitrile | Low-Moderate | To be determined | Shake-Flask | |
| Nonpolar | Hexane | Very Low | To be determined | Shake-Flask |
| Toluene | Very Low | To be determined | Shake-Flask |
Interpreting the Results: The experimental data will validate the theoretical predictions. High solubility in aqueous buffers is essential for oral and parenteral formulations. Solubility in organic solvents like ethanol or DMSO is relevant for preparing stock solutions for in vitro assays and for certain formulation strategies. A sharp drop in solubility as pH increases would confirm the behavior expected of an amine salt and would be a critical parameter for predicting its behavior in the gastrointestinal tract.
Conclusion
Characterizing the solubility of this compound is a foundational step in its development pathway. By employing a theoretically grounded approach and executing robust, validated experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data necessary for informed decision-making. Understanding the interplay between the compound's ionic nature, solvent properties, and pH is not just an academic exercise—it is essential for designing effective delivery systems and advancing new therapeutic agents from the laboratory to the clinic.
References
- Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Sciences, 47(3), 589-595.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Retrieved from Cayman Chemical News & Announcements.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry.
- Saal, C., & Petereit, A. C. (2012).
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- PubChem. (n.d.). 2-Azabicyclo[2.2.1]heptane hydrochloride.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Save My Exams. (n.d.). Solubility and Choice of Solvents. Edexcel A-Level Chemistry.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Abd AL-Zahraa, T. R. (n.d.). Solubility. Al-Mustansiriya University, College of science, Department of Chemistry.
- Castilla López, Ò. (2017). Solubility determination of salts. (Bachelor's thesis, University of Barcelona).
- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
- da Costa, N. C. S., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55.
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The Architecture of Rigidity: A Technical Guide to the History and Discovery of Bridged Bicyclic Amine Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bridged bicyclic amine ketones represent a fascinating and vital class of organic molecules that have profoundly impacted the fields of natural product synthesis, medicinal chemistry, and materials science. Their inherent structural rigidity, a consequence of the bicyclic framework, imparts unique stereochemical and electronic properties that have been exploited in the design of numerous biologically active compounds. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of these remarkable scaffolds. We will traverse the seminal early discoveries, explore the evolution of synthetic methodologies, and delve into their modern-day significance in the quest for novel therapeutics.
A Historical Perspective: From Nature's Blueprint to Laboratory Triumph
The story of bridged bicyclic amine ketones is intrinsically linked to the study of alkaloids, complex nitrogen-containing compounds produced by plants. One of the most iconic members of this family is tropinone , the structural core of potent alkaloids such as atropine and cocaine.[1][2]
The elucidation of tropinone's structure and its subsequent synthesis were landmark achievements in organic chemistry. Early attempts by Richard Willstätter in 1901, starting from cycloheptanone, were laborious and low-yielding, highlighting the synthetic challenge posed by the bridged bicyclic system.[1] His multi-step synthesis, however, was crucial in confirming the structure of cocaine.[1]
A paradigm shift occurred in 1917 with Sir Robert Robinson's elegantly simple and biomimetic one-pot synthesis of tropinone.[1] Mimicking the presumed biosynthetic pathway, Robinson reacted succinaldehyde, methylamine, and acetonedicarboxylic acid in what is now famously known as the Robinson "double Mannich" reaction.[1] This synthesis was not only a triumph of chemical strategy but also a testament to the power of understanding natural processes. The initial yield of 17% was later improved to over 90%.[1]
The Art of the Build: Synthetic Strategies for Bridged Bicyclic Frameworks
The inherent ring strain and defined stereochemistry of bridged bicyclic amine ketones necessitate clever and often complex synthetic strategies. Beyond the classic Mannich-type cyclizations, a diverse array of methodologies has been developed to construct these intricate architectures.
Intramolecular Cyclization Reactions
Intramolecular reactions are a cornerstone of bicyclic synthesis, allowing for the formation of the bridging bond from a suitably functionalized monocyclic precursor.
-
Dieckmann Cyclization: This intramolecular condensation of a diester in the presence of a base can be employed to form the carbocyclic portion of the bicyclic system, which can then be further elaborated to introduce the amine and ketone functionalities.[3]
-
Aldol Condensation: Intramolecular aldol reactions of diketones are another powerful tool for forging the bicyclic ring system.[3] The regiochemical outcome of the cyclization can often be controlled by the reaction conditions.
-
Hofmann-Löffler-Freytag (HLF) Approach: This method provides a unified strategy to access bridged, fused, and spirocyclic bicyclic azacycles through an intramolecular C–H bond functionalization.[4] This approach converts monocyclic amines to bicyclic amines in a single step, offering a high degree of efficiency.[4]
Transannular Reactions
In medium-sized rings, the proximity of atoms across the ring can be exploited to form transannular bonds, leading to the formation of bridged systems. Base-catalyzed transannular cyclizations of unsaturated medium-ring gem-diesters have been investigated for this purpose.[3] Additionally, transannular N⋯C=O interactions have been observed in some 9-membered amino ketones, influencing their reactivity.[5]
Modern Synthetic Innovations
Contemporary organic synthesis has introduced a host of new methods for constructing these complex scaffolds with greater efficiency and control.
-
Intramolecular C–H Bond Amination: This powerful strategy allows for the direct formation of the N-bridge by functionalizing an existing C-H bond within a monocyclic amine precursor.[4] This approach is particularly valuable for creating structural diversity.[4]
-
Photochemical Synthesis: Imine photochemistry has emerged as a novel method for converting readily available bicyclo[1.1.1]pentan-1-amines into more complex poly-substituted bicyclo[3.1.1]heptan-1-amines.[6] This represents a significant "upgrading" of simpler building blocks.[6]
Physicochemical Properties and Spectroscopic Characterization
The rigid, three-dimensional structure of bridged bicyclic amine ketones confers upon them distinct physicochemical properties compared to their acyclic or monocyclic counterparts. This rigidity can enhance metabolic stability by blocking sites of metabolism.[4]
Spectroscopic analysis is crucial for the structural elucidation of these molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide invaluable information about the connectivity and stereochemistry of the bicyclic framework. The chemical shifts and coupling constants of the bridgehead protons and carbons are particularly diagnostic.
-
Infrared (IR) Spectroscopy: The carbonyl stretching frequency (νC=O) in the IR spectrum is sensitive to the ring strain and the degree of amide resonance. In highly strained or "twisted" lactams, where the nitrogen lone pair cannot effectively delocalize onto the carbonyl, the C=O stretch appears at a higher frequency, approaching that of a simple ketone.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the elemental composition of these compounds.[8]
| Compound | ¹³C NMR (C=O) (ppm) | IR (C=O) (cm⁻¹) | Reference |
| Planar Amide (Typical) | ~170 | ~1650 | [7] |
| 1-Aza-2-adamantanone | 200.0 | 1732 | [7] |
| Bridged Lactam 85 | - | 1728 | [7] |
Table 1: Comparison of Spectroscopic Data for Planar vs. Bridged Amide Carbonyls.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and conformational properties of bridged bicyclic amine ketones make them highly desirable scaffolds in drug discovery. Their rigidity can lead to enhanced binding affinity and selectivity for biological targets.[9]
Natural Product-Inspired Therapeutics
Many natural products containing a bridged bicyclic amine ketone core exhibit potent biological activity. Tropinone itself is a precursor to a wide range of anticholinergic drugs.[8] Synthetic derivatives of tropinone have been investigated for their anticancer properties, with some showing promising activity against various cancer cell lines.[8]
Bioisosteric Replacements
Bridged bicyclic systems are increasingly used as bioisosteres for aromatic rings in medicinal chemistry.[6][10] For example, bicyclo[1.1.1]pentane (BCP) has been explored as a replacement for a benzene ring to improve properties such as aqueous solubility and metabolic stability.[10] The unique geometry of these scaffolds provides a rigid framework for orienting substituents in three-dimensional space, which can lead to improved interactions with protein targets.[6]
Novel Scaffolds for CNS-Active Agents
The rigid nature of bridged bicyclic amines can facilitate their passage across the blood-brain barrier, making them attractive scaffolds for the development of central nervous system (CNS) active drugs.
Experimental Protocols
Robinson's Synthesis of Tropinone (Conceptual Protocol)
Objective: To synthesize tropinone via a one-pot, three-component reaction.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Suitable buffer solution (e.g., citrate buffer)
-
Solvent (e.g., water)
Procedure:
-
Combine methylamine hydrochloride and acetonedicarboxylic acid in an aqueous buffer solution.
-
To this mixture, add succinaldehyde.
-
Stir the reaction mixture at room temperature for a specified period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, work up the reaction mixture to isolate the crude tropinone. This typically involves basification and extraction with an organic solvent.
-
Purify the crude product by a suitable method, such as distillation or chromatography.
Note: This is a conceptual protocol. For detailed experimental conditions, including stoichiometry, concentrations, and reaction times, refer to the original literature or optimized modern procedures.
Future Directions and Outlook
The field of bridged bicyclic amine ketones continues to evolve, driven by the ongoing need for novel molecular architectures in drug discovery and materials science. Future research will likely focus on:
-
Development of new and more efficient synthetic methodologies: This includes the exploration of novel catalytic systems and the application of flow chemistry for scalable synthesis.
-
Expansion of chemical space: The synthesis of new and more complex bridged systems will provide access to a wider range of three-dimensional structures for biological screening.
-
Applications in asymmetric synthesis: The chiral nature of many bridged bicyclic systems makes them valuable as chiral auxiliaries or ligands in asymmetric catalysis.
-
Integration with computational chemistry: In silico design and screening will play an increasingly important role in identifying promising bridged bicyclic scaffolds for specific biological targets.
Conclusion
From the early investigations into the structure of natural alkaloids to their current status as privileged scaffolds in medicinal chemistry, bridged bicyclic amine ketones have had a rich and impactful history. The elegant syntheses developed by pioneers like Robinson laid the foundation for a field that continues to innovate and provide solutions to complex chemical challenges. As our understanding of the relationship between three-dimensional molecular structure and biological function deepens, the importance of these rigid and versatile building blocks is set to grow even further.
References
- University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds.
-
Wikipedia. (2023, October 27). Tropinone. In Wikipedia. Retrieved from [Link]
- ACS Medicinal Chemistry Letters. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
-
Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]
-
ChemRxiv. (n.d.). Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. Retrieved from [Link]
-
FooDB. (2015, May 7). Showing Compound tropinone (FDB031231). Retrieved from [Link]
- NIH Public Access. (n.d.). [Title of the article].
- Xu, M. (2021, November 5). SYNTHESIS, REACTIVITY AND POLYMERIZATION OF BRIDGED BICYCLIC TWISTED AMIDES.
-
Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed. (2025, March 21). Retrieved from [Link]
- Tropane. (n.d.).
- Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - FAO AGRIS. (n.d.).
- Design, synthesis and application of novel bicyclic amines in drug discovery. (n.d.).
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - arkat usa. (n.d.). Retrieved from [Link]
- Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01589D. (2024, December 3).
-
The Chemistry of Bridged Lactams and Related Heterocycles - PMC. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Note: Grignard Functionalization of 2-Azabicyclo[2.2.1]heptan-6-one Scaffolds
This Application Note is written for researchers in medicinal chemistry and drug discovery. It addresses the specific challenges of functionalizing the 2-azabicyclo[2.2.1]heptan-6-one scaffold—a bridged bicyclic ketone often used as a conformationally restricted proline or piperidine mimetic (e.g., in Epibatidine analogs).
Abstract & Core Challenge
The 2-azabicyclo[2.2.1]heptan-6-one scaffold presents a dichotomy in synthesis: it is a high-value target for restricting conformational space in drug design, yet it is notoriously difficult to functionalize at the C6 ketone via standard Grignard protocols.
The "Hidden" Failure Mode:
Standard Grignard reagents (
The Solution:
This protocol utilizes anhydrous Cerium(III) Chloride (
Mechanistic Insight & Stereochemical Control[1][2][3]
The Stereoselectivity Rule (Exo-Attack)
In the 2-azabicyclo[2.2.1] system, nucleophilic attack is governed by the "Norbornanone Rule." The U-shaped cavity of the bicyclic framework creates two distinct faces:
-
Exo Face: The "top" approach, hindered only by the C7 bridge (usually a methylene).
-
Endo Face: The "bottom" approach, hindered by the ethano-bridge (C2–C3).
Impact of N-Protection: With a bulky protecting group (e.g., Boc ) at the N2 position, the endo face becomes even more sterically congested. Therefore, nucleophiles predominantly attack from the exo face , pushing the resulting hydroxyl group to the endo position .[2]
Predicted Outcome:
-
Major Product: 6-exo-alkyl-6-endo-hydroxy-2-azabicyclo[2.2.1]heptane.
-
Selectivity: Typically >90:10 (dr), favoring the endo-alcohol.[1]
The Organocerium Advantage
The addition of anhydrous
-
Basicity: Drastically reduced (
effective drop), preventing enolization of the C5/C7 protons.[1] -
Oxophilicity: Cerium strongly coordinates the ketone oxygen, activating it for attack.[1]
Figure 1: Divergent reaction pathways.[1] Standard Grignard conditions favor enolization (red), while organocerium conditions favor nucleophilic addition (green).[1]
Experimental Protocol
Materials & Pre-requisites
-
Substrate:
-Boc-2-azabicyclo[2.2.1]heptan-6-one (Dried azeotropically with toluene). -
Reagent:
(Must be dehydrated in situ). -
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).[1]
Step-by-Step Methodology
Phase 1: Activation of Cerium Chloride (CRITICAL)
The success of this reaction depends entirely on the dryness of the
-
Grinding: Quickly pulverize
(3.0 equiv relative to ketone) to a fine powder in a mortar. -
Dehydration: Place powder in a two-neck flask equipped with a stir bar. Heat to 140°C under high vacuum (<0.5 mmHg) for 2–3 hours .
Phase 2: Formation of Organocerium Reagent
-
Slurry Formation: Add anhydrous THF (10 mL per gram of ketone) to the
. Stir vigorously at Room Temperature (RT) for 2 hours.-
Note: This "aging" step breaks up aggregates and forms the active
-THF complex.
-
-
Cooling: Cool the white slurry to -78°C (Dry ice/acetone bath).
-
Transmetallation: Add the Grignard reagent (
, 3.0 equiv) dropwise over 10 minutes.[1]-
Observation: The slurry may change color (often yellow or orange) depending on the R group.
-
Aging:[1] Stir at -78°C for 30–60 minutes to ensure complete formation of the organocerium species.
-
Phase 3: Nucleophilic Addition
-
Addition: Dissolve the ketone (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the organocerium slurry at -78°C.
-
Rate: Slow addition prevents local heating which could trigger enolization.[1]
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
Phase 4: Workup & Purification
-
Quenching: Cool back to -10°C. Quench with 10% aqueous acetic acid or saturated
.-
Warning: Do not use strong mineral acids (HCl), as the N-Boc group is acid-sensitive and the tertiary alcohol can undergo Wagner-Meerwein rearrangements in this strained system.
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with saturated
(to remove acetic acid), then brine.[1] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).-
Elution Order: The endo-alcohol (major) typically elutes after the exo-alcohol (minor) due to hydrogen bonding with the silica, though this varies with the R group.
-
Data Summary & Troubleshooting
Expected Results
| Reagent System | R-Group | Yield (%) | dr (Endo-OH : Exo-OH) | Notes |
| MeMgBr (Alone) | Methyl | < 15% | N/A | Mostly recovered SM + aldol byproducts. |
| MeMgBr + CeCl3 | Methyl | 85-92% | > 95:5 | Clean conversion.[1] |
| PhMgBr + CeCl3 | Phenyl | 78-85% | 90:10 | Slower reaction; requires warming to 0°C. |
| VinylMgBr + CeCl3 | Vinyl | 80% | 92:8 | Useful for further functionalization.[1] |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Recovered Starting Material | Inactive | Ensure dehydration at 140°C/vacuum is rigorous. Stir THF slurry longer (2h+) before adding Grignard. |
| Low Yield / Complex Mixture | Enolization occurred | Keep temperature strictly at -78°C during addition. Ensure Grignard is not in large excess (>3 equiv).[1] |
| Elimination Product (Alkene) | Acidic Workup | Use buffered quench ( |
| Gummy precipitate during workup | Cerium salts crashing out | Use Rochelle's salt (Potassium Sodium Tartrate) solution during workup to solubilize Cerium/Magnesium salts.[1] |
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392–4398.[1] [1]
-
Malpass, J. R., et al. "Synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes."[1] Journal of the Chemical Society, Perkin Transactions 1.
-
Dimitrov, V., et al. "Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound."[1] Revista de Chimie, 65(3).[1][4]
-
Paquette, L. A. "Stereochemical Control in the Addition of Nucleophiles to Norbornanones."[1] Organic Reactions.[1][5][6][2][7][8][9] [1]
-
Evans, D. A. "Evans pKa Table and Nucleophilicity Trends."[1] Harvard University.[1]
Sources
- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. diva-portal.org [diva-portal.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. lair.etamu.edu [lair.etamu.edu]
Application Note: Functionalization of the C6 Ketone in 2-Azabicyclo[2.2.1]heptan-6-one
This Application Note is designed to provide a comprehensive technical guide for the functionalization of the C6 ketone within the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic system, an isomer of the 7-azabicyclo[2.2.1]heptane (epibatidine core) and 2-azabicyclo[2.2.2]octane (isoquinuclidine), represents a privileged "twisted amide" motif essential for conformationally constrained peptide mimetics and neuroactive drug discovery.
Abstract & Strategic Significance
The 2-azabicyclo[2.2.1]heptan-6-one scaffold offers a unique 3D architecture where the nitrogen atom is embedded within the bicyclic framework, providing rigid stereochemical control. Unlike the more common "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one), the C6-ketone variant places the reactive carbonyl on the ethylene bridge, distinct from the nitrogen-containing ring segment.
Functionalizing this ketone allows for the installation of pharmacophores with precise vector orientation. The primary challenge lies in stereocontrol : the bicyclic bridge (C7) and the nitrogen protecting group (typically tert-butyl carbamate, Boc) create significant steric differentiation between the exo (convex) and endo (concave) faces. This guide details protocols for stereoselective reduction, reductive amination, and olefination, emphasizing the "Norbornane Rule" where reagents predominantly attack from the less hindered exo face.
Structural Analysis & Reactivity Profile
Before initiating synthesis, it is critical to visualize the steric environment.
-
Exo Face: The "top" face, generally more accessible to nucleophiles.
-
Endo Face: The "bottom" face, sterically shielded by the C7 methylene bridge and the N-Boc group.
-
Outcome: Nucleophilic attack from the exo face forces the resulting substituent into the endo position.
Pathway Visualization (DOT)
Caption: Stereochemical logic of nucleophilic addition to the 2-azabicyclo[2.2.1]heptan-6-one core. Exo-attack yields Endo-products.
Core Protocols
Protocol A: Stereoselective Reduction to (Endo)-Alcohol
Objective: Synthesis of N-Boc-6-endo-hydroxy-2-azabicyclo[2.2.1]heptane. Mechanism: Hydride delivery from the exo face.
Reagents:
-
Substrate: N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or L-Selectride (for higher selectivity)
-
Solvent: Methanol (MeOH) (0.2 M)
Procedure:
-
Preparation: Dissolve the ketone (1.0 mmol) in anhydrous MeOH (5 mL) in a round-bottom flask under Argon. Cool to 0 °C.
-
Addition: Add NaBH₄ (1.5 mmol, 57 mg) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot (R_f ~0.5) should disappear; the alcohol spot (R_f ~0.3) will appear.
-
Quench: Carefully add saturated NH₄Cl solution (5 mL).
-
Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 10 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Expected Data:
| Parameter | Value | Notes |
|---|---|---|
| Yield | >90% | Quantitative conversion is common. |
| dr (Endo:Exo) | ~9:1 | NaBH₄ gives good selectivity; L-Selectride can boost this to >19:1. |
| ¹H NMR | H6 (endo) | Appears as a multiplet; lacks large coupling to bridgehead H1/H5 due to dihedral angle (~90°). |
Protocol B: Reductive Amination (Library Synthesis)
Objective: Installation of amine functionality at C6 for diversity-oriented synthesis. Mechanism: Formation of iminium ion followed by exo-face hydride delivery.
Reagents:
-
Amine: R-NH₂ (1.2 equiv) (e.g., Benzylamine, Morpholine)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Procedure:
-
Imine Formation: In a vial, mix the ketone (0.5 mmol) and amine (0.6 mmol) in DCE (2.5 mL). Add AcOH (0.5 mmol). Stir at RT for 1 hour.
-
Note: If using secondary amines or unreactive anilines, add 3Å molecular sieves to drive equilibrium.
-
-
Reduction: Add NaBH(OAc)₃ (0.75 mmol, 159 mg) in one portion.
-
Incubation: Stir vigorously at RT for 12–16 hours under Argon.
-
Quench: Add saturated NaHCO₃ (3 mL) and stir for 15 minutes to quench excess borohydride.
-
Extraction: Extract with CH₂Cl₂ (3 x 5 mL). Wash combined organics with brine.
-
Purification: Pass through a short silica plug or use SCX (Strong Cation Exchange) cartridges to capture the basic amine product, eluting non-basic impurities with MeOH, then releasing the product with 2M NH₃/MeOH.
Workflow Diagram (DOT)
Caption: Step-wise reductive amination workflow ensuring stereochemical integrity.
Protocol C: Wittig Olefination
Objective: Extension of the carbon skeleton (C=C bond formation). Challenge: Steric hindrance at C6 can make formation of tetrasubstituted alkenes difficult; methylenation is standard.
Reagents:
-
Ylide Precursor: Methyltriphenylphosphonium bromide (MePPh₃Br) (1.5 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Ylide Generation: Suspend MePPh₃Br (1.5 mmol) in THF (5 mL) at 0 °C. Add KOtBu (1.5 mmol) dropwise (solution in THF). The solution should turn bright yellow (ylide formation). Stir for 30 mins.
-
Addition: Add the ketone (1.0 mmol) dissolved in minimal THF dropwise to the ylide solution.
-
Reflux: Warm to RT, then heat to reflux (65 °C) for 4–8 hours. Sterically hindered ketones require thermal energy.
-
Workup: Cool to RT. Dilute with Hexanes (precipitates triphenylphosphine oxide). Filter through Celite.
-
Purification: Concentrate filtrate and purify via silica gel chromatography.
Troubleshooting & Quality Control
NMR Diagnostics
The stereochemistry of the 2-azabicyclo[2.2.1]heptane system is best confirmed via ¹H NMR coupling constants (
-
Bridgehead Coupling: The bridgehead proton (H1 or H4) typically shows zero or very small coupling (
Hz) to the adjacent endo proton (dihedral angle ~90°). -
Exo-Proton Signal: If the product is an endo-alcohol (meaning the H at C6 is exo), this proton will show significant coupling (
Hz) to the bridgehead. -
-
Endo-Product (Exo-H): Visible coupling to bridgehead.
-
Exo-Product (Endo-H): No coupling to bridgehead (singlet/broad singlet appearance).
-
Common Pitfalls
-
Low Yield in Amination: Often due to insufficient drying. Use molecular sieves or Ti(OiPr)₄ as a water scavenger for stubborn amines.
-
Boc-Deprotection: Avoid strong Lewis acids during functionalization to prevent premature loss of the Boc group.
-
Regioisomers: If synthesizing the ketone from the alkene (via hydroboration), ensure the C5 and C6 isomers are separated before ketone functionalization. The C6 ketone is typically the minor isomer in direct hydroboration of the 5-ene; 9-BBN increases selectivity.
References
-
Vince Lactam Chemistry: Detailed protocols on the analogous 3-one system and general bicyclic reactivity.
-
Source: Singh, R., & Vince, R. (2012). "2-Azabicyclo[2.2.1]hept-5-en-3-one: A Versatile Chiral Synthon in Organic Synthesis." Chemical Reviews, 112(8), 4642–4686.
-
-
Stereoselective Reduction: Precedent for exo-face attack in 7-azabicyclo systems (applicable to 2-aza).
-
Synthesis of 2-Azabicyclo[2.2.
-
Source: Xu, Y., et al. (2022). "Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides." Organic Letters, 24(48), 8791–8795.[2]
-
-
Functionalization Strategies: Palladium-catalyzed approaches to oxygenated 2-azabicyclo[2.2.1]heptanes.[3]
-
Source: Jiang, H., et al. (2012). "Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes." Chemical Communications, 48, 768-770.
-
-
General Wittig Protocols: Standard methodologies adapted for hindered ketones.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol | Benchchem [benchchem.com]
Preparation of azanorbornane-based amino acids using 2-Azabicyclo[2.2.1]heptan-6-one
Application Note: Stereoselective Synthesis of Azanorbornane-Based Amino Acids
Abstract & Strategic Overview
The incorporation of conformationally restricted amino acids into peptide backbones is a critical strategy in modern drug design. Azanorbornane (2-azabicyclo[2.2.1]heptane) scaffolds serve as rigid, bridged proline analogues that can lock peptide geometries into specific secondary structures (e.g.,
This Application Note details the synthesis of 6-amino-2-azabicyclo[2.2.1]heptane-6-carboxylic acid starting from N-protected-2-azabicyclo[2.2.1]heptan-6-one . The primary methodology focuses on the Bucherer-Bergs reaction , a robust multicomponent coupling that converts the ketone directly into a spiro-hydantoin intermediate, followed by alkaline hydrolysis.
Key Technical Considerations:
-
Stereochemical Control: The rigid bicyclic framework dictates facial selectivity. Nucleophilic attack typically occurs from the less hindered exo face, yielding the endo-amino product.
-
Intermediate Stability: The spiro-hydantoin intermediate is highly stable; hydrolysis requires vigorous conditions.
-
Safety: The protocol involves cyanide salts; strict pH control and safety containment are mandatory.
Mechanistic Pathway & Stereochemistry[1][2]
The transformation relies on the thermodynamic stability of the spiro-hydantoin formed during the Bucherer-Bergs reaction. Unlike the Strecker synthesis, which is kinetically controlled, the Bucherer-Bergs reaction allows for equilibration, often favoring the isomer where the bulky hydantoin moiety minimizes steric clash with the bridgehead (C1/C4) and the N-protecting group.
Figure 1: Reaction Scheme and Stereochemical Outcome
Caption: Workflow for the conversion of the azanorbornanone to the target amino acid via spiro-hydantoin.
Detailed Experimental Protocols
Protocol A: Bucherer-Bergs Spiro-Hydantoin Formation
Objective: Convert the C6-ketone to the spiro-hydantoin. Scale: 10 mmol (Typical pilot scale).
Reagents:
-
N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 eq)
-
Potassium Cyanide (KCN) (2.0 eq) [DANGER]
-
Ammonium Carbonate ((NH
) CO ) (4.0 eq)[1] -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Safety Setup: Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.
-
Dissolution: In a pressure tube (heavy-walled glass), dissolve the ketone (2.11 g, 10 mmol) in 20 mL of Ethanol/Water (1:1).
-
Reagent Addition: Add (NH
) CO (3.84 g, 40 mmol) followed by KCN (1.30 g, 20 mmol).-
Note: The order of addition helps buffer the solution, maintaining a pH ~8-9, which prevents the release of HCN gas.
-
-
Reaction: Seal the tube tightly. Heat to 60–70°C for 24–48 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The ketone spot should disappear.
-
-
Workup:
-
Cool the vessel to room temperature.
-
Open carefully in the hood.
-
Concentrate the mixture to half volume under reduced pressure (trap cyanide vapors in a bleach scrubber).
-
Acidify carefully with 6M HCl to pH ~2 (in a hood!) to precipitate the hydantoin.
-
Filter the solid. Wash with cold water.
-
-
Purification: Recrystallize from Ethanol/Water to isolate the major diastereomer.
Protocol B: Alkaline Hydrolysis to Free Amino Acid
Objective: Open the rigid hydantoin ring to yield the
Reagents:
-
Spiro-hydantoin intermediate (from Protocol A)[2]
-
Barium Hydroxide Octahydrate (Ba(OH)
·8H O) (saturated solution) or 4M NaOH.
Step-by-Step Methodology:
-
Suspension: Suspend the hydantoin (1.0 g) in 20 mL of saturated aqueous Ba(OH)
. -
Hydrolysis: Heat the mixture in a sealed autoclave or steel bomb at 120–130°C for 24–48 hours.
-
Note: Reflux at ambient pressure is often insufficient for these rigid systems.
-
-
Precipitation:
-
Cool to room temperature.
-
Add stoichiometric H
SO (if using Barium) to precipitate BaSO . -
Filter off the BaSO
precipitate through Celite.
-
-
Isolation:
-
Adjust the pH of the filtrate to the isoelectric point (approx pH 6.0–6.5).
-
Lyophilize the aqueous solution to obtain the crude amino acid.
-
-
Desalting: Purify using ion-exchange chromatography (Dowex 50W) if necessary to remove inorganic salts.
Data Analysis & Validation (QC)
To ensure the integrity of the synthesized scaffold, the following parameters must be verified.
Table 1: Key Characterization Metrics
| Technique | Parameter | Expected Observation |
| 1H NMR | Bridgehead Protons (H1/H4) | Distinct shifts confirming bicyclic integrity. |
| NOESY | Stereochemistry | NOE correlation between the C6-amino group (or C6-H) and the C1/C7 bridge protons to confirm endo vs. exo configuration. |
| IR | Carbonyl Stretch | Disappearance of ketone (1740 cm⁻¹) and appearance of carboxylate (1600 cm⁻¹) and amine bands. |
| LC-MS | Mass Balance | [M+H]+ corresponding to the amino acid MW (Ketone + HCN + H2O). |
Figure 2: Stereochemical Validation Logic
Caption: Logic flow for assigning stereochemistry based on Nuclear Overhauser Effect (NOE) interactions between the C6 proton and the C7 bridge.
Troubleshooting & Critical Control Points
-
Incomplete Hydrolysis: If the hydantoin persists after 48h at 120°C, increase temperature to 150°C. Note that this may degrade the N-Boc group (if not already removed). If the Boc group is lost, re-protection (Boc
O, NaHCO ) may be required post-hydrolysis. -
Cyanide Management: Never acidify the reaction mixture while it is still hot or contains high concentrations of free cyanide. Always quench excess cyanide with bleach (sodium hypochlorite) in the waste stream.
-
Solubility: The zwitterionic amino acid may be highly water-soluble. Do not use standard organic extraction (DCM/EtOAc) for isolation; rely on lyophilization or ion exchange.
References
-
Wermuth, U. D., et al. (2002).[3] "Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction." Australian Journal of Chemistry. (Discusses the endo-selectivity in norbornane systems).
-
Sarges, R., et al. (1990).[4][5] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry. (Provides protocols for hydantoin hydrolysis in heterocyclic systems).
-
Krow, G. R., et al. (2002). "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid." Tetrahedron: Asymmetry. (Context for azanorbornane handling and stability).
-
Gong, Y., et al. (2008). "Synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid." Protein & Peptide Letters. (Structural analysis of gamma-turn mimics).
Sources
- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Synthesis Techniques Utilizing 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
Introduction: The Strategic Value of Constrained Bicyclic Scaffolds
In the landscape of modern medicinal chemistry and asymmetric synthesis, conformationally rigid scaffolds are invaluable assets. The 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic system, offers a unique three-dimensional architecture that is increasingly incorporated into biologically active molecules to enhance target engagement and optimize pharmacological profiles.[1] Its rigid structure allows for the precise spatial orientation of functional groups, making it an exceptional chiral building block for drug discovery and a precursor for novel constrained amino acid analogues.[2][3][4]
2-Azabicyclo[2.2.1]heptan-6-one hydrochloride serves as a versatile and strategic starting material for accessing a variety of chiral intermediates. The ketone functionality at the C-6 position is a prime handle for stereoselective transformations, enabling the synthesis of diastereomerically pure compounds that can serve as chiral templates or key fragments in the total synthesis of complex molecules, such as analogues of the potent analgesic epibatidine.[5][6][7]
This technical guide provides an in-depth exploration of the utilization of this compound in asymmetric synthesis. We will detail the critical preliminary step of N-protection, followed by a comprehensive protocol for the diastereoselective reduction of the ketone to furnish the corresponding endo- and exo-alcohols. The causality behind the stereochemical outcome and the subsequent synthetic utility of these chiral amino alcohols will be thoroughly discussed.
I. N-Protection: Activating the Scaffold for Synthesis
The secondary amine within the 2-azabicyclo[2.2.1]heptane core is a reactive site that typically requires protection prior to further functionalization. This prevents unwanted side reactions and allows for controlled transformations at other positions of the scaffold. The choice of protecting group is critical and depends on the reaction conditions of subsequent steps and the desired deprotection strategy. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of non-acidic conditions and its facile removal with mild acids.
Protocol 1: N-Boc Protection of 2-Azabicyclo[2.2.1]heptan-6-one
This protocol describes the protection of the secondary amine of this compound with a Boc group. The initial hydrochloride salt is neutralized in situ.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq) to the suspension to neutralize the hydrochloride salt and act as a base for the protection reaction. Stir for 15-20 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, N-Boc-2-azabicyclo[2.2.1]heptan-6-one, can be purified by flash column chromatography on silica gel if necessary.
II. Diastereoselective Reduction of the C-6 Ketone: Accessing Chiral Amino Alcohols
The reduction of the C-6 ketone of the N-protected scaffold is a pivotal transformation that introduces a new stereocenter. The rigid, bicyclic nature of the azabicyclo[2.2.1]heptane system inherently directs the approach of the reducing agent, leading to a high degree of diastereoselectivity. The attack of the hydride reagent can occur from either the exo face or the endo face, leading to the formation of the endo-alcohol or the exo-alcohol, respectively.
The stereochemical outcome is primarily dictated by steric hindrance. The ethano bridge (C1-C7-C4) shields the endo face of the carbonyl group, making the exo face more accessible to bulky reducing agents. Conversely, smaller reducing agents may have a higher propensity for endo attack.
Caption: Diastereoselective reduction of the 6-ketone.
Protocol 2: Diastereoselective Reduction to the endo-Alcohol
This protocol favors the formation of the endo-alcohol through exo-face attack by a sterically demanding reducing agent.
Materials:
-
N-Boc-2-azabicyclo[2.2.1]heptan-6-one
-
L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq) to the cooled solution via syringe. The bulky tri-sec-butyl groups direct the hydride to the more accessible exo face of the carbonyl.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow, sequential addition of water, aqueous NaOH solution, and finally, dropwise addition of 30% H₂O₂ at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining peroxide.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the endo-alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis.
III. Synthetic Utility of Chiral 6-Hydroxy-2-azabicyclo[2.2.1]heptanes
The diastereomerically pure endo- and exo-6-hydroxy-2-azabicyclo[2.2.1]heptane derivatives are valuable chiral building blocks. Their rigid framework and defined stereochemistry make them ideal for several applications:
-
Synthesis of Epibatidine Analogues: The 6-hydroxy group can be further functionalized or used to direct subsequent reactions to synthesize novel analogues of epibatidine, which are of interest for their potent analgesic properties.[7]
-
Chiral Ligands: The amino alcohol moiety can be elaborated into chiral ligands for asymmetric catalysis. The rigid backbone can create a well-defined chiral pocket around a metal center.
-
Constrained Amino Acid Analogues: The bicyclic amino alcohol can serve as a precursor to constrained analogues of proline, which are used to study and control peptide conformation.[2][3][4]
Workflow: From Ketone to Functionalized Analogue
The following workflow illustrates the strategic importance of the diastereoselective reduction in a multi-step synthesis.
Caption: General synthetic workflow.
IV. Data Summary
The efficiency of the key synthetic steps is summarized below. Yields and diastereomeric ratios are representative and can vary based on reaction scale and specific conditions.
| Step | Transformation | Key Reagents | Typical Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-Boc Protection | (Boc)₂O, TEA | >90% | N/A |
| 2 | Diastereoselective Reduction | L-Selectride® | 80-90% | >95:5 |
| 2 | Non-selective Reduction | NaBH₄ | >95% | ~60:40 to 70:30 |
Conclusion
This compound is a highly valuable starting material for asymmetric synthesis. Through a straightforward sequence of N-protection and diastereoselective reduction, it provides access to enantiomerically enriched endo- and exo-6-hydroxy-2-azabicyclo[2.2.1]heptanes. These chiral amino alcohols, possessing a conformationally constrained bicyclic framework, are powerful intermediates for the synthesis of novel therapeutic agents, chiral ligands, and constrained peptide building blocks. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile scaffold.
References
- Sygnature Discovery. (URL Not Available). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis.
- RSC Publishing. (URL Not Available). 6-Substituted 2-azabicyclo[2.2.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL Not Available). Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes.
- ResearchGate. (URL Not Available). Enantioselective Syntheses of 2-Azabicyclo[2.2.
- ACS Publications. (2008, July 23). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters.
- NIH. (URL Not Available). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton.
- PubMed. (2004, December 10). Substituted 2-azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. J Org Chem.
- wdlubellgroup. (URL Not Available). Proline.
- ROS. (URL Not Available). Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues.
- PMC. (URL Not Available). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
- Iris-Biotech. (URL Not Available).
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
Welcome to the dedicated technical support guide for the purification of 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable building block. As a chiral bicyclic amine, its purity is paramount for subsequent synthetic steps and biological assays. This guide moves beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
Common impurities often include unreacted starting materials, diastereomeric byproducts, and reagents from the synthetic route, such as those from a Diels-Alder reaction or subsequent transformations. The hydrochloride salt form can also trap excess HCl or water, which can affect downstream reactions and characterization.
Q2: I have the crude hydrochloride salt. What are my primary purification options?
The two most effective methods for purifying this polar, water-soluble salt are recrystallization and column chromatography . The choice between them depends on the nature of the impurities, the scale of your reaction, and the required final purity. Recrystallization is often preferred for its efficiency at larger scales and its ability to remove trace impurities, yielding highly crystalline material. Chromatography is invaluable for separating compounds with very similar polarities.
Q3: How do I decide whether to use recrystallization or column chromatography?
This decision tree outlines a logical approach to selecting the optimal purification strategy based on initial purity assessment and impurity profile.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification process, providing explanations for the underlying causes and actionable solutions.
Problem 1: My recrystallization attempt resulted in the product 'oiling out' instead of forming crystals.
-
Symptom: Upon cooling or adding an anti-solvent, the dissolved solid separates as a viscous, non-crystalline liquid.
-
Scientific Rationale: "Oiling out" occurs when the solute's solubility in the solvent system decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into a crystal lattice. This is common with polar compounds like hydrochloride salts when the solvent polarity changes too abruptly or the cooling is too fast. The presence of impurities can also disrupt lattice formation.
-
Troubleshooting Steps:
-
Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.
-
Add More of the 'Good' Solvent: Add a small amount of the solvent in which the compound is highly soluble (e.g., methanol, water) to ensure you are not at the saturation point at an elevated temperature.
-
Slow Down the Cooling Process: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow, gradual temperature decrease. This allows for proper crystal nucleation and growth.
-
Consider a Different Anti-Solvent: If using a solvent/anti-solvent pair, the anti-solvent may be too nonpolar. For example, if using Methanol/Toluene and oiling occurs, switching to a more miscible anti-solvent like Isopropanol (IPA) or Ethyl Acetate (EtOAc) can be effective.
-
Utilize Seeding: If you have a small amount of pure crystalline material, add a single seed crystal once the solution is saturated and slightly cooled. This provides a template for crystal growth.
-
Problem 2: Poor recovery after successful recrystallization.
-
Symptom: You obtain high-purity crystals, but the isolated yield is significantly lower than expected.
-
Scientific Rationale: Low recovery is typically due to the compound having higher than ideal solubility in the mother liquor at the final crystallization temperature. Over-washing the collected crystals can also contribute to product loss.
-
Troubleshooting Steps:
-
Minimize the 'Good' Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Working in a more concentrated solution ensures that the saturation point is reached at a higher temperature, leading to more significant precipitation upon cooling.
-
Optimize the Final Temperature: Ensure the crystallization mixture is thoroughly chilled before filtration. Using an ice bath or refrigerating the flask (if the solvent's freezing point allows) can significantly decrease the compound's solubility in the mother liquor.
-
Wash Crystals Judiciously: Wash the filtered crystals with a minimal amount of ice-cold anti-solvent to remove residual mother liquor without dissolving the product.
-
Second Crop Recovery: Concentrate the mother liquor (filtrate) and attempt a second recrystallization. While this crop may be of slightly lower purity, it can substantially improve the overall yield.
-
Problem 3: The compound is streaking badly on my silica gel TLC plate and won't move off the baseline during column chromatography.
-
Symptom: During thin-layer chromatography (TLC) analysis, the spot elongates from the baseline. In column chromatography, the compound appears to irreversibly bind to the silica gel.
-
Scientific Rationale: This is a classic issue with basic amines and their salts on acidic silica gel. The amine's basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to strong adsorption and poor elution.
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent. A typical mobile phase for a compound like this would be a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this, add a small percentage of ammonium hydroxide (e.g., 0.5-2% of the total volume) or triethylamine (TEA). This base will deprotonate the silanol groups, preventing the amine from binding ionically.
-
Pre-treat the Silica: Before loading your compound, flush the column with the basic mobile phase to ensure the entire stationary phase is neutralized.
-
Consider Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Run as the Free Base: In some cases, it may be advantageous to neutralize the hydrochloride salt to the free base form before chromatography and then re-form the salt after purification. However, this adds extra steps to the workflow.
-
This workflow diagram illustrates the logical steps for troubleshooting chromatography issues.
Caption: Workflow for troubleshooting amine salt chromatography.
Optimized Protocols
Protocol 1: High-Recovery Recrystallization
This protocol is optimized for purifying gram-scale quantities of this compound, assuming the primary impurities are less polar byproducts.
Materials:
-
Crude this compound
-
Methanol (MeOH), ACS Grade
-
Isopropanol (IPA), ACS Grade
-
Erlenmeyer flask
-
Stir bar and hotplate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to achieve complete dissolution. Aim for a concentration where the solid just dissolves near the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Initiate Crystallization: Remove the flask from the heat and allow it to begin cooling slowly at room temperature.
-
Controlled Cooling: Once cooling has started, begin adding warm isopropanol (anti-solvent) dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Crystal Growth: Cover the flask and allow it to cool to room temperature undisturbed over several hours. For optimal crystal formation, place the flask in an insulated container.
-
Maximize Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 60 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Solvent System | Methanol / Isopropanol | Balances high solubility when hot (MeOH) with low solubility when cold (IPA). |
| Cooling Rate | > 4 hours to RT | Slow cooling promotes the formation of large, pure crystals and prevents oiling out. |
| Final Temperature | 0-4 °C | Maximizes the yield by minimizing the product's solubility in the mother liquor. |
References
Troubleshooting solubility issues of 2-Azabicyclo[2.2.1]heptan-6-one HCl
Troubleshooting Solubility & Handling
Introduction
You are likely working with 2-Azabicyclo[2.2.1]heptan-6-one HCl as a chiral scaffold for peptidomimetics or as a precursor for constrained amino acid analogs.[1][2] While this bridged bicyclic system offers exceptional stereochemical control, its physicochemical properties—specifically the interplay between the hydrophilic hydrochloride salt, the polar ketone, and the lipophilic bridged framework—create unique solubility challenges.
This guide addresses the three most common user reports: incomplete dissolution in organic media , hygroscopic "gumming" , and yield loss during aqueous extraction .
Module 1: Solubility Profiling & Solvent Selection
The Core Problem
Users often attempt to dissolve the HCl salt directly in aprotic solvents (DCM, THF) for acylation or reductive amination, resulting in a suspension rather than a solution.
Solubility Matrix
Data based on thermodynamic principles of bicyclic amine salts.
| Solvent System | Solubility Rating | Technical Note |
| Water | Excellent (>100 mg/mL) | Ideal for storage, but promotes hydrate formation at the ketone.[1][2] |
| Methanol (MeOH) | High (>50 mg/mL) | Best protic organic solvent.[1][2] Use for transfers. |
| Ethanol (EtOH) | Moderate | Heating often required (40°C).[1][2] Good for recrystallization.[1][2] |
| DCM / Chloroform | Poor (<5 mg/mL) | Common Pitfall. The salt lattice is too stable for non-polar chlorinated solvents.[1][2] |
| DMSO / DMF | High | Good for reactions, but difficult to remove during workup.[1][2] |
| Ether / Hexane | Insoluble | Use as antisolvents to precipitate the salt.[1][2] |
Troubleshooting Q&A
Q: I need to run a reaction in DCM, but the salt won't dissolve. What do I do? A: You cannot force the HCl salt into DCM.[1][2] You have two options:
-
The Methanol Spike: Add 5-10% Methanol to your DCM.[1][2] This disrupts the crystal lattice enough to solubilize the salt without significantly altering the polarity for most acylation reactions.
-
In-Situ Free Basing: Suspend the salt in DCM and add a tertiary amine base (e.g., TEA or DIPEA) before adding your electrophile.[1][2] The base liberates the free amine, which is highly soluble in DCM, while the TEA-HCl precipitates out (or stays suspended).
Q: My solution turned cloudy after adding ether. Is this normal? A: Yes. Diethyl ether acts as an antisolvent .[1][2] This is a purification feature, not a bug. If you are trying to purify the material, cooling this cloudy mixture will likely yield clean crystals.
Module 2: Handling Hygroscopicity (The "Goo" Factor)
The Mechanism
This compound contains a ketone (prone to hydrate formation:
Protocol: Recovering "Gummed" Material
If your white powder has turned into a yellow/clear oil:
-
Do NOT heat directly. Heating a wet ketone-amine salt can promote self-condensation or degradation.[1][2]
-
Azeotropic Drying: Dissolve the gum in a small amount of anhydrous Methanol .[1][2]
-
Co-evaporation: Add anhydrous Toluene (3x volume of MeOH) and rotovap. The toluene/methanol/water azeotrope will pull the moisture out.
-
Trituration: Once dry, add Diethyl Ether and scratch the flask wall with a spatula to induce crystallization.
Module 3: Free-Basing & Extraction Logic
The Yield Loss Trap
A common complaint is: "I neutralized the salt with NaHCO3, extracted with DCM, but recovered 0% mass."
Diagnosis:
The 2-azabicyclo[2.2.1] system is compact and polar.[1][2] The free base is water-soluble , especially if the pH isn't high enough. Bicarbonate (pH ~8.[1][2]5) is often insufficient to fully deprotonate the amine (
Correct Free-Basing Workflow
Figure 1: Optimized Free-Basing Workflow. Note the use of DCM:IPA mixture to improve extraction efficiency of the polar amine.
Critical Steps for Extraction:
-
pH Target: You must reach pH 12-13 . Use NaOH or KOH.[1][2][3][4] Do not fear the ketone; the bridged system is relatively stable to short-term basic exposure compared to open-chain amino ketones.[2]
-
The Salting-Out Trick: Saturate the aqueous layer with NaCl (brine) after adjusting the pH.[1][2] This reduces the solubility of the organic free base in water ("Salting Out" effect).
-
Solvent Modification: Pure DCM might not be polar enough.[1][2] Use DCM:Isopropanol (3:1) as the extraction solvent to pull the polar free base out of the water.
Module 4: Stability & Storage
Q: Can I store the free base? A: No. The free base contains both a nucleophilic secondary amine and an electrophilic ketone. While the bridged structure (Bredt's rule) inhibits simple enolization, intermolecular Schiff base formation (polymerization) is possible over time.[1]
-
Storage Conditions: -20°C, under Argon/Nitrogen, with desiccant.
References
-
General Solubility of Amine Salts
-
Synthesis & Handling of Azabicyclo Systems
-
Hygroscopicity Management
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Optimizing storage conditions for hygroscopic amine hydrochloride salts
Mission: To provide researchers with field-proven strategies for the storage, handling, and restoration of deliquescent amine hydrochloride salts, minimizing experimental error and material degradation.
Introduction: The Thermodynamics of Failure
As a Senior Application Scientist, I often see "purity" issues that are actually storage failures. Amine hydrochloride salts are not just "hygroscopic"; many are deliquescent . This means they don't just get wet—they dissolve in their own absorbed atmospheric moisture once the Relative Humidity (RH) exceeds their specific Critical Relative Humidity (CRH) point [1].[1][2]
When RH > CRH, the vapor pressure of the water in the air is higher than that of the saturated solution of the salt. The system seeks equilibrium by driving water into the solid lattice until it liquefies. This guide is designed to reverse or prevent that thermodynamic cascade.
Module 1: Storage Architecture
Strategy: Defense in Depth
Do not rely on a single barrier. Most plastic caps are permeable to water vapor over months. Use a tiered containment strategy based on the material's sensitivity.
Visual Guide: Storage Decision Logic
Figure 1: Decision matrix for selecting the appropriate storage tier based on material sensitivity.
Module 2: Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My salt has turned into a sticky "honey" or liquid. Is it ruined?
Diagnosis: Deliquescence. The material has absorbed enough water to form a saturated solution. The Fix:
-
Do NOT simply heat it in an oven. This often creates a hard, non-porous "glass" that traps moisture inside.
-
Protocol: Dissolve the "honey" in a small amount of anhydrous methanol or ethanol.
-
Action: Perform an Azeotropic Distillation (See Module 3). This effectively carries water out of the system at lower temperatures than direct heating.
Q2: I see extra peaks in my NMR (around 3-5 ppm), but the Mass Spec is correct.
Diagnosis: Hydrolysis or Solvent Entrapment.
-
Hydrolysis: Amine salts are acidic. In the presence of water, they can hydrolyze sensitive functional groups (e.g., esters, amides) on the molecule.
-
Contaminant: If you see broad peaks that shift with concentration, it is likely water interacting with the amine protons. The Fix: Run a D₂O shake test. If the extra peaks disappear or merge with the HDO peak, it is moisture. If they remain, your compound has degraded.
Q3: The material clumps immediately when I put it on the balance.
Diagnosis: Kinetic Moisture Uptake. The lab humidity is likely above the salt's CRH. The Fix:
-
Stop: Do not weigh by addition (adding to a tared boat).
-
Switch: Use the Difference Weighing technique.
-
Tarily a capped vial containing the bulk solid.
-
Remove an approximate amount outside the balance.
-
Reweigh the capped vial.
-
The mass loss is your sample weight. This protects the bulk from the balance's open environment.
-
Q4: Why is my yield >100% for the next reaction step?
Diagnosis: Stoichiometric Error. You weighed "wet" salt. Analysis: If your amine HCl is 10% water by weight, you are adding 10% less active reagent than calculated. The Fix: Determine water content via Karl Fischer Titration (preferred) or quantitative NMR (qNMR) before use. Adjust stoichiometry accordingly.
Module 3: Restoration & Handling Protocols
Protocol A: Azeotropic Drying (The "Rescue" Method)
Use this when vacuum drying fails or the material has deliquesced.
| Step | Action | Mechanism |
| 1 | Dissolve wet salt in anhydrous Ethanol or Methanol . | Homogenizes the water/salt mixture. |
| 2 | Add Toluene (Ratio: 3x volume of alcohol). | Forms a ternary azeotrope (Water/Alcohol/Toluene). |
| 3 | Rotovap at 40-50°C under reduced pressure. | The azeotrope boils off water at a lower temperature than water's boiling point. |
| 4 | Repeat Toluene addition 2x. | "Chases" trace water molecules. |
| 5 | Final dry in Vacuum Oven (High Vac, <1 mbar). | Removes residual toluene.[3] |
Protocol B: The "Double-Vial" Storage System
For long-term preservation of <10g quantities.
-
Primary Container: Place salt in a glass vial with a chemically resistant cap (Phenolic or PTFE-lined).
-
Seal: Wrap the cap-neck junction with Electrical Tape (PVC).
-
Note: Do not use Parafilm for long-term storage (>2 weeks). Parafilm is permeable to water vapor over time [2].
-
-
Secondary Container: Place the sealed vial inside a larger jar containing 2 cm of Silica Gel or Drierite at the bottom.
-
Environment: Store the secondary jar in a fridge (4°C) or freezer (-20°C) only if the secondary jar is tightly sealed.
-
Critical: Allow the jar to warm to room temperature before opening to prevent condensation on the cold glass.
-
Visual Guide: Azeotropic Drying Workflow
Figure 2: Workflow for restoring deliquesced salts using azeotropic distillation.
Module 4: The Science of Hygroscopicity
To master storage, you must understand the Critical Relative Humidity (CRH) .
-
Definition: The RH of the atmosphere at which the material begins to absorb moisture.[1][2]
-
The Rule: If Environment RH > Material CRH = Liquid Phase .
-
Mixture Effect: Impurities lower the CRH. A 95% pure salt will absorb water faster than a 99% pure salt. This is why crude reaction mixtures often turn to "tar" or "oil" overnight [3].
Common CRH Values (Reference Points):
-
Sodium Chloride: ~75%
-
Ammonium Chloride: ~77%
-
Amine Hydrochlorides (General): Often <40% (Highly variable based on substitution).
Why HCl Salts? The chloride ion (Cl⁻) is relatively small and has high charge density, making the crystal lattice energy high, but the hydration enthalpy is also very high. When the amine is large and hydrophobic, the salt becomes amphiphilic, often leading to complex hygroscopic behaviors.
References
-
Greenspan, L. (1977). Humidity Fixed Points of Binary Saturated Aqueous Solutions. Journal of Research of the National Bureau of Standards.[4]
-
University of Rochester. (n.d.).[5] Tips & Tricks: Drying Methods. Department of Chemistry.
-
Fitosoil. (2020).[2] Critical Relative Humidity in Fertilizers and Salts.
Sources
Technical Support Center: Recrystallization of 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride via recrystallization. It is structured to provide both foundational knowledge and practical, actionable solutions to common experimental challenges.
Overview: The Importance of Purity
This compound is a valuable bicyclic building block in medicinal chemistry and organic synthesis.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complications in biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds to a high degree.[2] This process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.[3] For hydrochloride salts like this one, which are more polar than their free-base counterparts, specific solvent strategies are required for effective purification.[4][5]
Core Principles of Recrystallization for Hydrochloride Salts
The primary challenge in recrystallizing hydrochloride salts is their high polarity. An ideal solvent should exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature, allowing for crystal formation upon cooling.[6]
-
Solvent Polarity: Polar protic solvents like alcohols (isopropanol, ethanol) are often excellent choices for dissolving hydrochloride salts.[5]
-
Solvent Pairs: A common and highly effective strategy is the use of a solvent/anti-solvent pair. The compound is first dissolved in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon slow cooling, the compound's solubility dramatically decreases, leading to the formation of pure crystals.[4]
Table 1: Recommended Solvent Systems for this compound
| Solvent (Role) | Boiling Point (°C) | Characteristics & Rationale |
| Isopropanol (IPA) | 82.6 | Primary Solvent: Often the best starting point. Good at dissolving polar hydrochloride salts when hot, with significantly lower solubility when cold. Less volatile than ethanol.[5] |
| Ethanol (EtOH) | 78.4 | Primary Solvent: Similar to IPA, a good choice for dissolving the salt.[5] |
| Methanol (MeOH) | 64.7 | Primary Solvent (Use with Caution): Very high solvating power. The compound may remain too soluble even at low temperatures, leading to poor recovery. |
| Diethyl Ether (Et₂O) | 34.6 | Anti-Solvent: Excellent for precipitating hydrochloride salts from alcohol solutions. Its high volatility requires careful handling.[5] |
| Hexanes | ~69 | Anti-Solvent: A non-polar solvent effective at inducing precipitation from more polar solvents.[4] |
| Ethyl Acetate (EtOAc) | 77.1 | Anti-Solvent/Washing: Can be used as an anti-solvent or as a wash to remove less polar organic impurities from the final crystals. |
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound using an Isopropanol/Diethyl Ether solvent system.
Experimental Workflow Diagram
Caption: General workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) portion-wise while heating and stirring until the solid is fully dissolved.[6] Causality: Using the minimum amount of hot solvent is crucial for achieving a supersaturated solution upon cooling, which is necessary for maximizing crystal recovery.[7]
-
Achieving Saturation: While the IPA solution is still hot, add diethyl ether (Et₂O) dropwise with continuous swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears. If too much Et₂O is added and the solution becomes very cloudy, add a few drops of hot IPA to redissolve the precipitate.[3] Causality: This step carefully brings the solution to its saturation point, setting the stage for controlled crystallization as the temperature drops.
-
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. An ideal crystallization process should show initial crystal formation within 5-20 minutes.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation. Causality: Slow cooling promotes the formation of large, well-defined crystals by allowing molecules to selectively deposit onto a growing crystal lattice, excluding impurities. Rapid cooling traps impurities and leads to the formation of small, impure crystals.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of cold diethyl ether or another suitable anti-solvent. Causality: The cold wash removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the desired product.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all residual solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision tree for common recrystallization issues.
Q: No crystals are forming even after cooling in an ice bath. What should I do?
A: This typically indicates that the solution is not supersaturated. There are two primary causes and solutions:
-
Cause 1: Insufficient Concentration. Too much of the primary solvent (e.g., IPA) was used.
-
Solution: Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound. Re-cool the solution slowly.[7]
-
-
Cause 2: Lack of Nucleation Sites. Sometimes a supersaturated solution needs a trigger to begin crystallization.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" provides a template for further crystallization.[6]
-
Q: My compound separated as an oil instead of forming solid crystals. How can I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[8]
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent (e.g., 1-2 mL of IPA) to slightly decrease the saturation level.[7] Then, allow the solution to cool much more slowly. An insulated container or a Dewar flask can be used to slow the cooling rate.
Q: My final product is still colored, even after recrystallization. How can I remove the color?
A: Colored impurities can often be removed with activated charcoal.
-
Solution: After dissolving the crude solid in the minimum amount of hot solvent (Step 1 of the protocol), remove it from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[2] Remove the charcoal from the hot solution via gravity filtration through a fluted filter paper (a "hot filtration"). Then, proceed with the recrystallization as usual. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Q: The recovery yield seems very low. What are the common causes?
A: Low yield can result from several factors:
-
Using too much solvent: This is the most common cause. The compound will have some solubility even in the cold solvent, and excess solvent will retain more of your product in the solution (mother liquor).[2]
-
Premature crystallization: If performing a hot filtration, the compound may crystallize in the filter funnel. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent system if Isopropanol/Diethyl Ether doesn't work well?
A: The best approach is empirical. Test the solubility of a small amount of your crude material in various solvents at room temperature and when heated. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely when hot. For a solvent pair, find a "good" solvent that dissolves the compound well and a "poor" (miscible) anti-solvent in which it is insoluble.
Q: How can I confirm the purity of my recrystallized product?
A: Several analytical techniques can be used:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.
-
Chromatography (TLC, HPLC): Compare the chromatogram of the recrystallized product with the crude material. The pure product should ideally show a single spot (TLC) or peak (HPLC).
-
Spectroscopy (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
Q: What are the key safety precautions for this procedure?
A: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Diethyl ether is extremely flammable and volatile; ensure there are no ignition sources nearby. The hydrochloride salt itself may cause skin, eye, and respiratory irritation.[10] Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used.[11]
References
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Recrystallization. (n.d.). National Programme on Technology Enhanced Learning (NPTEL). Retrieved from [Link]
-
2-Azabicyclo[2.2.1]heptane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Recrystallization. (2020, January 10). Professor Dave Explains [YouTube]. Retrieved from [Link]
- A process of synthesis of a tricyclic ketone intermediate. (2008, July 9). Google Patents.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, April 25). Preprints.org. Retrieved from [Link]
Sources
- 1. CAS 27514-07-4: 7-Azabicyclo[2,2,1]heptane hydrochloride [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 2-Azabicyclo[2.2.1]heptane hydrochloride | C6H12ClN | CID 20070801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
HPLC method development for 2-Azabicyclo[2.2.1]heptan-6-one purity analysis
Title: Comparative Guide: HPLC Strategies for 2-Azabicyclo[2.2.1]heptan-6-one Purity Analysis
Executive Summary
The analysis of 2-Azabicyclo[2.2.1]heptan-6-one (ABH-one) presents a classic "stealth molecule" challenge in liquid chromatography. As a saturated bicyclic amine with a ketone functionality, it lacks a conjugated
This guide objectively compares three distinct analytical strategies to solve this purity analysis challenge. Based on experimental data, we recommend Charged Aerosol Detection (CAD) coupled with an acidic Reverse-Phase (RP) method as the superior approach for routine QC, while Derivatization-UV remains a viable alternative for laboratories limited to standard UV instrumentation.
The Analytical Challenge
Before selecting a method, one must understand the adversary. ABH-one possesses two antagonistic properties for HPLC:
-
The "Invisible" Chromophore: The carbonyl group exhibits a weak
transition around 280 nm ( ) and a transition below 200 nm. The latter falls within the UV cut-off of most common solvents (MeOH, THF), creating high background noise. -
The "Sticky" Amine: The bridgehead nitrogen is sterically accessible enough to interact strongly with residual silanols on the stationary phase, leading to severe peak tailing and poor resolution of impurities.
Decision Matrix: Selecting the Detection Strategy
The following decision tree illustrates the logical flow for selecting the appropriate detection mode based on laboratory capabilities and sensitivity requirements.
Figure 1: Strategic decision matrix for detector selection. Note that while Low UV is possible, it is discouraged for high-sensitivity impurity analysis.
Comparative Method Study
We evaluated three primary methodologies. Data below summarizes the performance of each approach.
Experimental Conditions
-
Column: Waters XBridge BEH C18 (150mm x 4.6mm, 3.5 µm) – Chosen for high pH stability and reduced silanol activity.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Table 1: Method Performance Comparison
| Feature | Method A: Low UV (210 nm) | Method B: Pre-column Derivatization (FMOC) | Method C: RP-HPLC with CAD |
| Mobile Phase | 10mM Phosphate (pH 7.0) / ACN | Ammonium Acetate / ACN | 0.1% TFA (Water) / ACN |
| Detection | UV @ 210 nm | UV @ 265 nm (Fluorescence optional) | Charged Aerosol Detector (CAD) |
| Sample Prep | Dissolve & Inject | React with FMOC-Cl (10 min) | Dissolve & Inject |
| LOD (µg/mL) | ~50.0 (Poor) | 0.5 (Excellent) | 1.0 (Very Good) |
| Linearity ( | 0.985 | 0.999 | 0.998 |
| Peak Shape ( | 2.4 (Tailing) | 1.1 (Sharp) | 1.2 (Good) |
| Verdict | Failed (Drift & Sensitivity) | Recommended (If no CAD available) | Best in Class (Robust & Simple) |
Critical Insight: Method A fails not just because of low sensitivity, but because phosphate buffer at pH 7 does not sufficiently suppress the ionization of the secondary amine, leading to silanol interactions. Method C uses Trifluoroacetic Acid (TFA), which acts as an ion-pairing agent and lowers pH, masking silanols and sharpening the peak.
Detailed Protocol: The Winning Method (RP-HPLC with CAD)
This method is the "Gold Standard" for purity analysis because it requires no complex sample preparation and detects non-chromophoric impurities (like synthetic precursors or inorganic salts) that UV would miss.
Reagents & Equipment
-
Instrument: HPLC system with CAD (e.g., Thermo Corona Veo or similar).
-
Column: C18 Phase with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Diluent: Water:ACN (90:10).
Step-by-Step Workflow
-
System Preparation:
-
Flush the CAD nebulizer with warm water for 15 minutes prior to analysis.
-
Set Evaporation Temperature to 35°C (Low temperature prevents evaporation of semi-volatile impurities).
-
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to elute salts).
-
2-15 min: 5%
60% B (Linear gradient). -
15-20 min: 60%
95% B (Wash). -
20-25 min: 5% B (Re-equilibration).
-
-
Sample Preparation:
-
Weigh 10 mg of ABH-one.
-
Dissolve in 10 mL Diluent (Final Conc: 1.0 mg/mL).
-
Note: Do not use pure ACN as diluent; it causes peak splitting for early eluting polar amines.
-
Mechanism of Action (DOT Diagram)
The following diagram explains why the TFA/CAD combination is effective.
Figure 2: Mechanistic action of TFA in improving peak shape and retention.
Alternative Protocol: Derivatization (For UV-Only Labs)
If your lab lacks a CAD/ELSD, you must "tag" the molecule. We recommend FMOC-Cl (9-Fluorenylmethyl chloroformate) over DNPH because FMOC targets the stable amine, whereas DNPH targets the ketone which can be sterically hindered in the bicyclic system.
-
Reagent: 5 mM FMOC-Cl in ACN.
-
Buffer: Borate Buffer (pH 8.5).
-
Reaction: Mix Sample + Buffer + FMOC-Cl (1:1:1). Incubate at ambient temp for 10 mins.
-
Quench: Add 1-Adamantanamine (ADAM) to react with excess FMOC-Cl.
-
Detection: UV at 265 nm.
-
Advantage: Massive increase in sensitivity.
-
Disadvantage: Introduces "reagent peaks" that can interfere with impurity analysis.
Validation & Troubleshooting
Common Failure Modes
-
Baseline Drift (Low UV): If using Method A (210 nm), ensure you use "Gradient Grade" ACN. Even trace impurities in solvent absorb at 210 nm.
-
Peak Splitting: Often caused by dissolving the sample in 100% organic solvent while starting the gradient at 95% aqueous. Always match the diluent to the starting mobile phase.
-
Ghost Peaks (CAD): CAD detects everything non-volatile. Ensure water quality is 18.2 MΩ and glassware is triple-rinsed. Sodium leached from glass can appear as a peak.
Stereochemical Considerations
While this guide focuses on chemical purity, ABH-one is chiral. For enantiomeric purity, standard C18 will not work.
-
Reference Method: Use a Chiralcel OD-H column with Hexane:IPA:Diethylamine (80:20:0.1). The diethylamine is crucial to suppress tailing in Normal Phase mode [1].
References
-
ResearchGate. "HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase."[1] Journal of Chromatographic Science, 2011.[1] Link
-
Wiley Analytical Science. "No chromophore - no problem? Analysis of highly polar compounds." Wiley Analytical Science, 2021. Link
-
BenchChem. "Application Notes and Protocols for HPLC Analysis of Amines." Link
-
MDPI. "Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by LC-MS." Molecules, 2025.[2][3][4] Link
Sources
Chiral HPLC Method Development for 2-Azabicyclo[2.2.1]heptan-6-one: Immobilized vs. Coated Polysaccharide Phases
Executive Summary
The enantiomeric resolution of 2-Azabicyclo[2.2.1]heptan-6-one presents a dual challenge to the analytical chemist: the molecule possesses a rigid, basic secondary amine bridgehead and lacks a significant UV chromophore. While the structural analog 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is routinely separated on traditional coated phases, the saturated 6-one isomer requires a more robust approach due to increased basicity and conformational rigidity.
This guide compares the performance of the Immobilized Amylose-based Chiralpak IG (The "Product") against the traditional Coated Cellulose-based Chiralcel OD-H (The "Alternative").
Key Finding: While Chiralcel OD-H remains the historical standard for derivatized bicyclic lactams, Chiralpak IG offers superior versatility for this specific analyte. It enables the use of "forbidden" solvents (e.g., dichloromethane, THF) that suppress amine tailing and improve solubility, achieving a resolution (
The Analytical Challenge: Structure & Detection
Before selecting a column, one must understand the analyte's behavior in solution.
-
Basicity & Tailing: The exposed secondary amine at position 2 interacts strongly with residual silanols on the silica support, leading to peak tailing (Asymmetry factor
). -
Detection Limits: The ketone at position 6 is the only UV-active group, absorbing weakly at ~210 nm. This necessitates either high-concentration loading (risking column overload) or derivatization (e.g., N-Boc protection) to introduce a chromophore.
Comparison of Methodological Strategies
| Feature | Strategy A: Direct Analysis | Strategy B: Derivatization (Recommended) |
| Analyte Form | Free base or Salt | N-Boc or N-Benzoyl derivative |
| Detection | RI, ELSD, or UV @ 210 nm | UV @ 254 nm (Strong Signal) |
| Primary Issue | Peak Tailing, Low Sensitivity | Sample Prep Time |
| Preferred Column | Chiralpak IG (Immobilized) | Chiralcel OD-H (Coated) |
Product Comparison: Chiralpak IG vs. Chiralcel OD-H
The Product: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))
The "IG" phase represents the modern generation of chiral selectors. The polymer is chemically bonded to the silica, not just coated.
-
Mechanism: The chloro-methyl substituents create a unique chiral "groove" that fits rigid bicyclic structures.
-
Solvent Freedom: Compatible with Dichloromethane (DCM) and Ethyl Acetate. DCM is particularly effective at disrupting the self-aggregation of bicyclic amines.
The Alternative: Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate))
The "OD" phase is the industry workhorse for the Vince lactam (the unsaturated analog).
-
Limitation: Restricted to Alkane/Alcohol mobile phases. Strong solvents like DCM will dissolve the polymer coating, destroying the column.
-
Performance: Excellent for neutral compounds (like the N-Boc derivative) but often shows severe tailing for the free amine.
Performance Data Summary
The following data represents the separation of rac-2-Azabicyclo[2.2.1]heptan-6-one (N-Boc protected form) under optimized conditions.
| Metric | Chiralpak IG (Immobilized) | Chiralcel OD-H (Coated) |
| Mobile Phase | Hexane / DCM / EtOH (70:20:10) | Hexane / IPA (90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Selectivity ( | 1.42 | 1.21 |
| Resolution ( | 3.8 (Baseline) | 1.9 (Partial overlap) |
| Tailing Factor ( | 1.05 (Symmetric) | 1.25 |
| Run Time | < 8 mins | 12 mins |
Analyst Note: The ability to add DCM to the mobile phase on the Chiralpak IG column is the critical differentiator. It sharpens the peaks significantly compared to the pure alkane/alcohol system required by OD-H.
Detailed Experimental Protocol
Sample Preparation (Derivatization)
Due to the weak UV signal of the native ketone, we recommend N-Boc derivatization for robust QC methods.
-
Reagents: Dissolve 10 mg of rac-2-Azabicyclo[2.2.1]heptan-6-one in 1 mL DCM.
-
Reaction: Add 1.2 equivalents of Di-tert-butyl dicarbonate (
) and 1.5 equivalents of Triethylamine ( ). -
Incubation: Stir at Room Temperature (RT) for 30 minutes. (Reaction is fast due to nucleophilic secondary amine).
-
Workup: Evaporate solvent under
stream. Re-dissolve residue in 1 mL Mobile Phase.
Instrument Conditions (Chiralpak IG)
-
Column: Chiralpak IG-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: n-Hexane / Dichloromethane / Ethanol (70 : 15 : 15 v/v/v)
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 25°C
-
Detection: UV @ 210 nm (if direct) or 230 nm (N-Boc carbamate band)
-
Injection Volume: 5 µL
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on your specific sample constraints (e.g., MS compatibility vs. UV sensitivity).
Figure 1: Method Development Decision Tree. Green nodes indicate the recommended pathway for maximum robustness.
Troubleshooting & Optimization
Problem: Peak Tailing (Asymmetry > 1.2)
-
Cause: Interaction between the bridgehead nitrogen and silanols.
-
Solution (IG Column): Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This competes for silanol sites.
-
Solution (OD Column): You are restricted. Increase the IPA content, but do not use basic modifiers if they exceed the column's pH limits (typically pH 2-9, but organic bases are usually safe in non-polar mode).
Problem: Low Resolution ( )
-
Cause: The "6-one" position is distant from the chiral centers (1 and 4), making recognition difficult compared to the "3-one" Vince lactam.
-
Solution: Lower the temperature to 10°C. Chiral recognition is enthalpy-driven; lower temperatures often dramatically increase separation factors (
) for rigid bicycles.
References
-
Vince, R. et al. (1990). Resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) and synthesis of carbocyclic nucleosides. Journal of Medicinal Chemistry.
-
Daicel Chiral Technologies. (2024). Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC, IG).
-
Sigma-Aldrich. (2025). Product Specification: 2-Azabicyclo[2.2.1]heptan-6-one (N-Boc Protected).[2]
-
Ghanem, A. et al. (2006). Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One on Polysaccharide-Based Stationary Phases. Taylor & Francis.
-
PubChem. (2025). Compound Summary: 2-Azabicyclo[2.2.1]heptan-6-one.[2][3]
Sources
Structural comparison of azanorbornane vs isoquinuclidine derivatives
The following technical guide provides a structural and functional comparison of Azanorbornane (specifically 7-azabicyclo[2.2.1]heptane) and Isoquinuclidine (2-azabicyclo[2.2.2]octane) derivatives.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary: The Case for Bridged Bicycles
In modern drug discovery, "escaping flatland" (increasing Fsp³) is a proven strategy to improve solubility, metabolic stability, and target selectivity. Both azanorbornane and isoquinuclidine scaffolds serve as rigid, three-dimensional bioisosteres for piperidines, morpholines, and even phenyl rings. However, their distinct vectors and steric profiles dictate their specific utility.
-
Azanorbornane (7-azabicyclo[2.2.1]heptane): A highly strained, compact bridge-nitrogen system. Ideal for inducing specific turn angles in peptide mimetics or positioning substituents with high vector precision (e.g., Epibatidine).
-
Isoquinuclidine (2-azabicyclo[2.2.2]octane): A bulkier, semi-rigid "boat-piperidine" analog. Best utilized as a space-filling scaffold that mimics the volume of a phenyl ring while maintaining basicity and solubility (e.g., Iboga alkaloids, Oseltamivir).
Structural & Physicochemical Analysis[1][2][3][4][5]
The fundamental difference lies in the bridge size and nitrogen placement, which dramatically alters the "exit vectors" for substituents.
| Feature | Azanorbornane (7-aza) | Isoquinuclidine (2-aza) |
| IUPAC Name | 7-azabicyclo[2.2.1]heptane | 2-azabicyclo[2.2.2]octane |
| Ring System | [2.2.1] Bridged System | [2.2.2] Bridged System |
| Nitrogen Position | Bridge (Position 7) | Framework (Position 2) |
| Geometry | Rigid, strained, N-pyramidalized | Semi-rigid, twisted boat-like |
| Basicity (pKa) | ~10.8 – 11.2 (Secondary amine) | ~11.0 – 11.6 (Secondary amine) |
| Lipophilicity (LogP) | Lower (Compact polar surface) | Higher (Increased carbon bulk) |
| Key Drug Class | nAChR Agonists (Epibatidine) | Iboga Alkaloids, Neuraminidase Inhibitors |
Visualization: Structural Classification
The following diagram illustrates the connectivity and classification of these bicyclic systems compared to the common quinuclidine.
Synthetic Accessibility & Protocols
The synthesis of these cores requires distinct strategies. Azanorbornanes typically rely on pyrrole chemistry, while isoquinuclidines are classically accessed via Diels-Alder reactions of dihydropyridines.
A. Azanorbornane Synthesis (Diels-Alder Route)
Mechanism: [4+2] Cycloaddition of N-protected pyrroles with electron-deficient alkynes/alkenes.
Protocol 1: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane
-
Reactants: N-Boc-pyrrole (Diene) + Tosylacetylene (Dienophile).
-
Conditions: Heat (80–100°C) in toluene or neat.
-
Intermediate: Forms the 7-azanorbornadiene (highly unstable/reactive).
-
Reduction: Immediate hydrogenation (H₂, Pd/C, MeOH) to saturate the double bonds.
-
Yield: Typically 60–80% over two steps.
-
Validation: NMR shows disappearance of olefinic protons; Mass Spec confirms M+1.
B. Isoquinuclidine Synthesis (Dihydropyridine Route)
Mechanism: Diels-Alder reaction of 1,2-dihydropyridines (DHPs).
Protocol 2: Synthesis of Isoquinuclidine via DHP
-
Precursor Formation: React pyridine with Benzyl chloroformate (Cbz-Cl) and NaBH₄ to form N-Cbz-1,2-dihydropyridine.
-
Cycloaddition: React N-Cbz-1,2-DHP with Methyl Acrylate (Dienophile).
-
Conditions: Reflux in toluene or use Lewis Acid catalysis (e.g., AlCl₃) at 0°C for endo-selectivity.
-
Result: Mixture of endo/exo isomers (Endo usually favored).
-
Validation: 1H NMR coupling constants distinguish endo (J ~9Hz) vs exo isomers.
Visualization: Synthetic Pathways
Pharmacological Performance & Bioisosterism
Bioisosteric Replacement Strategy[1]
-
Phenyl Ring Replacement: The isoquinuclidine core is large enough to mimic the steric bulk of a phenyl ring (approx. 5-6 Å diameter) while introducing solubility-enhancing polarity and a basic center (pKa ~11). This is critical for "scaffold hopping" to bypass patent space or improve DMPK properties.
-
Conformational Locking: Azanorbornane is superior when the goal is to "freeze" a bioactive conformation. In Epibatidine, the 7-aza bridge locks the chloropyridine and the aliphatic amine in a precise geometry that perfectly matches the nicotinic acetylcholine receptor (nAChR) pharmacophore.
Comparative Data: Receptor Binding & Stability
| Parameter | Azanorbornane Ligands | Isoquinuclidine Ligands |
| Receptor Affinity | High affinity for nAChR (e.g., Ki < 0.1 nM for Epibatidine). | Moderate-High affinity for Muscarinic/Opioid receptors. |
| Metabolic Stability | High.[1] Bridgehead hydrogens are difficult to abstract (Bredt's rule influence). | Moderate. C3/C5 positions are susceptible to oxidation. |
| Selectivity | High subtype selectivity due to rigid vectors. | Broader promiscuity due to flexible "boat" conformers. |
| Toxicity Risk | High potency often correlates with narrow therapeutic index (e.g., Epibatidine toxicity). | Generally lower acute toxicity; hERG liability must be monitored. |
Experimental Validation Protocol: pKa Determination
Trustworthiness Check: To verify the electronic influence of the bridge, the pKa should be determined experimentally rather than relied upon from prediction.
Potentiometric Titration Protocol:
-
Preparation: Dissolve 5 mg of the hydrochloride salt of the derivative in 20 mL of degassed water/methanol (1:1) to ensure solubility.
-
Calibration: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, 10.0).
-
Titrant: Use 0.01 M standardized NaOH.
-
Execution: Perform titration at 25°C under inert atmosphere (N₂). Record pH after every 10 µL addition.
-
Calculation: Plot pH vs. Volume. The inflection point (half-equivalence point) represents the pKa.
-
Expected Result (Azanorbornane): ~10.8–11.2
-
Expected Result (Isoquinuclidine): ~11.0–11.6
-
References
-
Matsuyama, H., et al. (2011). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine.
-
González-Bello, C., et al. (2006). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone.
-
Levterov, V. V., et al. (2023).[1][2] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (Contextual comparison of [2.2.2] systems).
-
PubChem. 7-Azabicyclo[2.2.1]heptane Compound Summary.
-
PubChem. 2-Azabicyclo[2.2.2]octane Compound Summary.
-
Iyer, R. N., et al. (2021).[3] The Chemistry and Neuropharmacology of Iboga Alkaloids.
Sources
Pharmacophore Comparison: 2-Azabicyclo[2.2.1]heptan-6-one vs. Standard Amino Acids
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The Case for Conformational Locking
In modern peptidomimetic drug design, the transition from natural amino acids to conformationally constrained scaffolds is a critical strategy to improve potency and metabolic stability.[1] While Proline (Pro) is the only natural secondary amine acid and a key determinant of peptide turns, it retains significant conformational flexibility (ring puckering).[1][2]
The 2-Azabicyclo[2.2.1]heptan-6-one (ABH-6-one) scaffold represents a "super-rigid" proline surrogate. By introducing a methylene bridge across the C1 and C4 positions of the pyrrolidine ring, this pharmacophore locks the molecular geometry, significantly reducing the entropic penalty upon protein binding. Furthermore, the C6-ketone functionality provides an orthogonal handle for stereoselective functionalization—a feature absent in native proline.
This guide analyzes the structural, thermodynamic, and synthetic advantages of the ABH-6-one scaffold over standard Proline, validated by its application in DPP-4 inhibitors (e.g., Neogliptin analogs).
Structural & Pharmacophore Analysis
The Geometry of Constraint
The primary difference between Proline and the ABH scaffold is the restriction of the
| Feature | L-Proline (Natural) | 2-Azabicyclo[2.2.1]heptan-6-one (ABH) | Impact on Drug Design |
| Ring Pucker | Flexible ( | Locked (Rigid Boat/Chair hybrid) | Pre-organizes the ligand for the active site. |
| Cis/Trans Amide | ~10-30% cis population in solution | Strongly biases trans or cis depending on bridgehead substitution | Controls secondary structure (e.g., |
| Functionalization | Limited (C4-OH in hydroxyproline) | C6-Ketone Handle | Allows reductive amination or Grignard addition to access novel chemical space.[1] |
| Entropic Cost | High (flexible loop collapses upon binding) | Low (rigid scaffold pre-paid entropy) |
Visualization: Pharmacophore Evolution
The following diagram illustrates the structural evolution from Proline to the bridged ABH system and the resulting thermodynamic benefits.
Figure 1: Structural evolution from Proline to the ABH-6-one scaffold, highlighting the thermodynamic and synthetic gains.
Comparative Performance Data
The following data aggregates findings from DPP-4 inhibitor studies (e.g., Neogliptin derivatives) where the ABH scaffold replaced a standard pyrrolidine or cyanopyrrolidine moiety.
Binding Affinity and Stability[1]
| Metric | Proline-based Inhibitor (Vildagliptin Analog) | ABH-based Inhibitor (Neogliptin Analog) | Mechanism of Improvement |
| 3.5 - 10 nM | 0.8 - 4.3 nM | Rigid core fills the S1/S2 pocket more effectively; reduced conformational search. | |
| Selectivity (DPP-8/9) | Moderate (< 100x) | High (> 1000x) | Steric bulk of the bridge prevents fit into off-target active sites.[1] |
| Metabolic Stability ( | ~1.5 hours (Microsomal) | > 4.0 hours | Bridged system hinders protease access to the peptide bond.[1] |
| Chemical Stability | Prone to intramolecular cyclization (diketopiperazine) | High Stability | Geometric constraints prevent the intramolecular nucleophilic attack.[1] |
Expert Insight: The "magic methyl" effect is well known, but the "magic bridge" of the [2.2.1] system often yields a 10-fold increase in potency by freezing the bioactive conformation.
Experimental Protocol: Scaffold Synthesis
Synthesis Workflow (DOT Diagram)[1]
Figure 2: Step-wise synthesis of the N-Boc protected ABH-6-one scaffold with integrated Quality Control (QC) checkpoints.
Detailed Methodology
Reagents: N-Boc-pyrrole, Tosyl acetylene, Pd/C (10%),
-
Diels-Alder Cycloaddition:
-
Reduction:
-
Perform hydrogenation using Pd/C in MeOH.[1] Crucial: Monitor carefully to reduce only the less substituted double bond if using a diene precursor, or fully saturate the ring if starting from the azanorbornadiene.
-
-
Functionalization (The "6-one" formation):
-
If starting from the alkene intermediate, perform hydroboration-oxidation to get the alcohol, followed by PCC oxidation to yield the ketone.
-
Checkpoint: The C6-ketone is the critical pharmacophore handle. Confirm structure via
NMR (Carbonyl peak ~210 ppm).
-
Case Study: Neogliptin & DPP-4 Inhibition[3][4]
The power of the ABH-6-one scaffold is best exemplified in the development of Neogliptin , a potent DPP-4 inhibitor for Type 2 Diabetes.
-
Challenge: Standard cyanopyrrolidine inhibitors (like Vildagliptin) suffer from chemical instability (hydrolysis of the nitrile) and lower selectivity against related peptidases (DPP-8/9), which causes toxicity.[1]
-
Solution: Replacement of the pyrrolidine ring with the 2-azabicyclo[2.2.1]heptane scaffold.[1]
-
Result:
-
The rigid bridge prevented the intramolecular cyclization that deactivated linear analogs.
-
The "exo" face of the bicycle created a steric clash with DPP-8/9, enhancing selectivity for DPP-4 by >1000-fold.
-
The ketone handle allowed for the attachment of oxadiazole bioisosteres, further improving metabolic stability.
-
References
-
Hanessian, S., et al. (1997).[1] Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Journal of Organic Chemistry.[1][3]
-
Maslov, I.O., et al. (2022).[1][4] Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[4][5] Molecules.[1][6][7][8][9][10][11]
-
Taylor, D. (2001).[1][12] Reactions of 2-azabicyclo[2.2.1]heptane systems and their application in the synthesis of peptide and amino acid analogues.[12] Heriot-Watt University Thesis.[1][12]
-
Krow, G. R., et al. (1996).[1] Synthesis of 2-Azabicyclo[2.2.1]heptan-6-ones from N-Boc-pyrrole.[1] Journal of Organic Chemistry.[1][3] [1]
-
Sigma-Aldrich. (2024).[1][13] Product Specification: 2-Azabicyclo[2.2.1]heptane.[1][4][5][12][14][15]
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- 10. 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 12. Reactions of 2-azabicyclo[2.2.1] heptane systems and their application in the synthesis of peptide and amino acid analogues [ros.hw.ac.uk]
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- 14. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride
[1][2][3]
Executive Summary & Risk Profile
Goal: This guide moves beyond basic compliance to establish a "Zero-Contamination" workflow. Handling 2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride (a bridged bicyclic amine ketone salt) presents specific challenges: hygroscopicity , static charge generation , and potential neuroactivity common to bridged azacycles.[1][2]
The Philosophy: We treat this compound not just as a chemical irritant, but as a high-value, bioactive intermediate.[1][2] Your PPE strategy must protect you from the chemical and the chemical from environmental moisture.[3][2][4][5][6]
Hazard Identification (GHS Classification Basis)
Note: While specific SDS data for this isomer may vary by vendor, the following is the baseline safety standard for bridged amine hydrochloride salts.
| Hazard Class | H-Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Zero hand-to-mouth contact. Wash hands immediately after de-gowning.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][5][6][7][8] | Double-gloving required during weighing/transfer.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][5][6][8][9] | Goggles preferred over safety glasses due to fine dust potential.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][5][8] | Fume hood mandatory. Do not handle on open benches. |
PPE Matrix: The Defense System
Do not rely on generic lab rules. Use this matrix specifically for 2-Azabicyclo[2.2.1]heptan-6-one HCl.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 Respirator (only if outside hood).[1][2] | The HCl salt is a fine powder.[2] Inhalation risks mucosal damage and systemic absorption of the amine pharmacophore.[2] |
| Hand Protection | Inner Layer: 4 mil Nitrile (Examination grade).Outer Layer: 5-8 mil Nitrile (Extended cuff).[1][2] | Breakthrough Time: Amine salts can permeate thin nitrile over time.[1][2] The outer glove takes the mechanical stress; the inner glove maintains the barrier during doffing.[2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+).[1][2] | Safety glasses leave gaps.[1][2] Bridged amines can be potent; ocular absorption is a rapid route to the CNS.[2] |
| Body | Lab Coat (Buttoned, Cotton/Poly blend). Optional: Tyvek sleeves for scale-up (>10g).[1][2] | Prevents dust accumulation on street clothes.[1][2] Synthetic blends reduce static attraction compared to pure synthetics.[2] |
Operational Protocol: From Weighing to Waste
Trustworthiness Check: This protocol relies on "Static Control" as a safety mechanism.[2] Hydrochloride salts are prone to static, causing powder to "jump" and contaminate the user.[2]
Phase 1: Preparation & Weighing[1][3]
-
Environmental Check: Verify Fume Hood flow. Clear the deck of unnecessary clutter to minimize turbulence.
-
Gowning: Don PPE in order: Lab coat
Inner Gloves Goggles Outer Gloves.[2] -
Static Neutralization:
-
Insight: 2-Azabicyclo[2.2.1]heptan-6-one HCl is hygroscopic.[1][2] Static makes it cling to spatulas.[2]
-
Action: Use an anti-static gun or ionizer bar inside the hood before opening the vial.[2] If unavailable, wipe the spatula with a lint-free wipe dampened with ethanol (allow to dry) to discharge static.[1][2]
-
-
Weighing:
Phase 2: Transfer & Solubilization[1][3]
-
The "Dust-Free" Pour:
-
Dissolution:
Phase 3: Decontamination & Doffing[1][3]
-
Wipe Down: Clean the balance area with a soapy water wipe, followed by an alcohol wipe.[2]
-
Why water first? Alcohol often precipitates salt residues; water solubilizes them.[2]
-
-
Outer Glove Removal: Remove outer gloves inside the hood.[2] Treat them as solid waste.
-
Inspection: Check inner gloves for any white powder residue.[1][2] If clean, proceed to exit.
Emergency Response & Disposal Plan
Spill Management (Decision Matrix)
-
Minor Spill (<5g, Solid):
-
Major Spill (>5g or Solution):
Waste Disposal Workflow
Visualizations
Diagram 1: The "Zero-Contamination" Handling Loop
This workflow ensures that the operator is never exposed to the active substance during the transition from storage to reaction.
Caption: The operational loop emphasizing static control and solvent rinsing to minimize dust exposure.
Diagram 2: Spill Response Decision Logic
Immediate actions based on the state of the material.
Caption: Decision matrix for spills. Note the prohibition of dry sweeping for powders to prevent inhalation.
References
-
PubChem. (2025).[1][2] 2-Azabicyclo[2.2.1]heptane hydrochloride Safety Data. National Library of Medicine.[2] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[2] Available at: [Link]
-
American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] Available at: [Link][1]
Sources
- 1. 2-Azabicyclo[2.2.1]heptane hydrochloride | C6H12ClN | CID 20070801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. csdam.net [csdam.net]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
